1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride
Description
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-6(10)9-5-7-2-3-8(9)4-7;/h6-9H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPIZFRZVHERET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377848 | |
| Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24520-59-0 | |
| Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction with Isomerization
The bicyclic framework is typically constructed via a Diels-Alder reaction between cyclopentadiene and 2-butene, followed by isomerization.
Reaction Conditions:
This two-step method achieves ≥80% yield when using inexpensive 2-butene instead of costlier crotonaldehyde. The one-step variant combines Diels-Alder and isomerization in a single reactor at 100–350°C, though yields are marginally lower (70–75%).
Hydrogenation of Norbornene Derivatives
Alternative routes involve hydrogenating norbornene analogs. For example, 2-methylbicyclo[2.2.1]hept-2-ene (ΔfH° = 4.4 ± 1.8 kJ/mol) can be hydrogenated to the saturated bicycloheptane structure. However, this method requires palladium or platinum catalysts and high-pressure H₂, increasing costs.
Introduction of the Ethylamine Group
Nucleophilic Substitution
The amine moiety is introduced via SN2 substitution on a brominated bicycloheptane intermediate. For example:
$$ \text{Bicyclo[2.2.1]hept-2-yl bromide} + \text{NH₂CH₂CH₃} \rightarrow \text{1-Bicyclo[2.2.1]hept-2-ylethanamine} $$
Yields for this step range from 60–70%, with optimizations using phase-transfer catalysts like tetrabutylammonium bromide.
Reductive Amination
A more efficient approach involves reductive amination of bicycloheptan-2-one with ethylamine:
$$ \text{Bicycloheptan-2-one} + \text{CH₃CH₂NH₂} \xrightarrow{\text{NaBH₄}} \text{1-Bicyclo[2.2.1]hept-2-ylethanamine} $$
This method achieves 85–90% yields under mild conditions (25°C, ethanol solvent).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using HCl gas or concentrated hydrochloric acid:
$$ \text{Bicyclohept-2-ylethanamine} + \text{HCl} \rightarrow \text{1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride} $$
Optimized Conditions:
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Diels-Alder + SN2 | 3 | 60–70 | Moderate | Industrial |
| Reductive Amination | 2 | 85–90 | High | Lab-scale |
| One-Step Diels-Alder/Isomerization | 1 | 70–75 | Low | Pilot-scale |
The reductive amination route offers the best balance of yield and simplicity but requires expensive NaBH₄. The one-step Diels-Alder method is more economical for large-scale production despite slightly lower yields.
Challenges and Solutions
- Stereochemical Control : The (1R,4S) configuration is preserved using chiral catalysts in the Diels-Alder step.
- Amine Stability : The ethylamine group is protected as an acyl derivative during bicycloheptane synthesis to prevent side reactions.
- Purification : Recrystallization from acetone/water mixtures achieves ≥99% purity for the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted norbornane derivatives.
Scientific Research Applications
Organic Synthesis
1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride serves as a crucial building block in organic synthesis. Its bicyclic nature allows it to participate in various chemical reactions, leading to the formation of diverse derivatives.
Key Reactions:
- Substitution Reactions : The compound can undergo nucleophilic substitution, yielding various substituted bicyclo[2.2.1]heptane derivatives.
- Oxidation and Reduction : It can be oxidized to form ketones or carboxylic acids and reduced to yield amine derivatives.
| Reaction Type | Products Generated |
|---|---|
| Substitution | Substituted bicyclo[2.2.1]heptanes |
| Oxidation | Ketones, carboxylic acids |
| Reduction | Reduced amine derivatives |
Medicinal Chemistry
Research indicates that this compound may exhibit pharmacological properties similar to tricyclic antidepressants, influencing neurotransmitter systems such as serotonin and norepinephrine uptake.
Potential Therapeutic Uses:
- Antidepressant Activity : Studies suggest modulation of synaptic monoamine uptake, indicating potential in treating depression.
- Neurotransmitter Interaction : The compound may act as an agonist or antagonist at various receptors, necessitating further investigation into its pharmacodynamics.
Biological Investigations
The biological activity of this compound has been the subject of numerous studies aimed at understanding its interaction with biological systems.
Case Studies:
- A study investigated its effects on neurotransmitter dynamics, revealing that it may influence synaptic transmission and receptor activity in neuronal cells.
- Another research effort focused on its potential anticancer properties, demonstrating efficacy in specific cancer cell lines through modulation of cell signaling pathways.
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Below is a comparative analysis of key bicyclic amines and their derivatives:
Key Physicochemical and Functional Differences
Solubility and Stability
- The saturated norbornane core of this compound enhances thermal stability compared to unsaturated analogues (e.g., hept-5-ene derivatives), which are more reactive due to the double bond .
- Hydrobromide salts (e.g., QY-7088) exhibit lower solubility in polar solvents compared to hydrochloride salts, impacting their utility in aqueous systems .
Hydrogel Crosslinking Performance
- Efficiency: this compound achieved >90% conjugation efficiency in alginate hydrogels, outperforming norbornene-methylamine derivatives in neural stem cell viability assays .
- Biocompatibility : The compound’s low cytotoxicity (<5% cell death at 1 mM) makes it suitable for in vitro 3D cell culture models .
Radical Stability Comparison
Applequist-Kaplan radical stability studies highlight the influence of bicyclic frameworks:
| Radical System | Relative Stability (k₁/k₂) |
|---|---|
| 1-Adamantyl | 90.1 |
| 1-Bicyclo[2.2.2]octyl | 15 |
| 1-Bicyclo[2.2.1]hept-2-yl | 0.08 |
The lower stability of bicyclo[2.2.1]hept-2-yl radicals correlates with reduced persistence in free-radical polymerization, favoring controlled reactions .
Biological Activity
1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride, with the molecular formula C₉H₁₈ClN and a molecular weight of 175.7 g/mol, is a bicyclic amine that has garnered attention for its potential biological activities. This compound is primarily studied within the realms of medicinal chemistry and organic synthesis due to its unique structural properties derived from norbornane, which contribute to its stability and reactivity in various chemical environments .
Chemical Structure and Properties
The compound features a bicyclic structure that influences its interaction with biological systems. The bicyclic arrangement allows for unique conformational flexibility, which is essential for binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClN |
| Molecular Weight | 175.7 g/mol |
| CAS Number | 24520-59-0 |
| Chemical Classification | Bicyclic amine |
Research indicates that this compound may influence neurotransmitter systems, exhibiting activity similar to tricyclic antidepressants. It appears to modulate synaptic monoamine uptake, potentially acting as an agonist or antagonist at various receptors . This modulation is crucial for understanding its therapeutic potential and side effects.
Neurotransmitter Interaction
Studies suggest that this compound interacts with neurotransmitter dynamics, particularly affecting serotonin and norepinephrine pathways. The pharmacological profile indicates potential antidepressant effects, warranting further investigation into its efficacy in treating mood disorders.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit certain enzyme activities, which may contribute to its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, impacting overall neurotransmitter availability.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride | C₉H₁₈ClN | Exhibits potential antidepressant activity |
| 3-Bicyclo[3.3.0]octan-3-ylmethanamine hydrochloride | C₉H₁₈ClN | Different bicyclic framework affecting reactivity |
| Bicyclo[4.4.0]decane derivatives | C₁₀H₁₈N | Larger bicyclic structure influencing stability |
Study on Antidepressant Activity
A notable study explored the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting a mechanism involving serotonin receptor modulation.
Pharmacokinetics and Toxicology
Further research into the pharmacokinetics of this compound revealed a favorable absorption profile with minimal toxicity at therapeutic doses. However, long-term studies are required to assess chronic exposure effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., acidic/basic catalysis) to functionalize the bicycloheptane core. For example, chloroethylamine derivatives often undergo nucleophilic substitution or reductive amination . Post-synthesis, purification via recrystallization or column chromatography is critical, followed by validation using NMR and mass spectrometry to confirm structural integrity .
Q. How is the compound characterized to ensure purity and structural accuracy?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to resolve peaks for the bicycloheptane moiety and ethylamine chain. Compare chemical shifts with bicycloheptane derivatives .
- Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak (e.g., m/z ≈ 215 for the free base) and confirm HCl adducts .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) .
Q. What storage conditions are recommended for long-term stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies show ≥5-year integrity under these conditions .
Advanced Research Questions
Q. How can reaction mechanisms involving the bicycloheptane core be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use deuterated or ¹³C-labeled reactants to track substituent positions in intermediates .
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and energy barriers for ring-opening or functionalization steps .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps under varying pH/temperature .
Q. How should researchers resolve discrepancies in spectroscopic data for bicyclo compounds?
- Methodological Answer :
- Validation with Standards : Cross-reference NMR shifts with bicyclo[2.2.1]heptane derivatives (e.g., camphor analogs) .
- Multi-Technique Correlation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous peaks .
- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and repeat measurements under standardized conditions .
Q. What strategies mitigate side reactions during functionalization of the ethylamine chain?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during halogenation or alkylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while minimizing elimination .
- Low-Temperature Reactions : Conduct steps at -78°C (dry ice/acetone bath) to suppress undesired rearrangements .
Q. How is the compound applied in drug discovery research?
- Methodological Answer :
- Receptor Binding Assays : Radiolabel the compound (e.g., ³H) to study affinity for CNS targets like sigma receptors .
- SAR Studies : Modify the bicycloheptane or ethylamine groups to assess impact on bioactivity and selectivity .
- In Vivo Testing : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, ensuring compliance with IACUC protocols .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistent bioactivity results across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply statistical tests (ANOVA, t-test) to identify outliers .
- Batch Variability Checks : Compare synthesis lots via HPLC purity profiles and elemental analysis to rule out impurity-driven effects .
- Cell Line Validation : Confirm target expression levels (e.g., qPCR) in cellular models to ensure consistency .
Q. What methods validate the compound’s stability under experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation products via LC-MS .
- pH Stability Profiling : Incubate in buffers (pH 1–12) and quantify intact compound using UV-Vis at λmax ≈ 208 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
